ML141 is a potent and selective allosteric inhibitor of the protein Cdc42, which belongs to the Rho GTPase family. This compound has garnered attention due to its ability to modulate various cellular processes, particularly in cancer biology and regenerative medicine. ML141 is notable for its selectivity for Cdc42 over other Rho GTPases such as Rac1, making it a valuable tool for studying the specific roles of Cdc42 in cellular signaling pathways.
ML141, also known by its chemical name (±)-4-(5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl))-benzenesulfonamide, is classified as a small molecule inhibitor. It is commercially available from various suppliers, including Tocris Bioscience and Calbiochem, with a CAS number of 71203-35-5. The molecular formula of ML141 is C22H21N3O3S, with a molecular weight of approximately 407.49 g/mol .
The synthesis of ML141 involves several steps that typically include the formation of the pyrazole ring and subsequent modifications to achieve the desired sulfonamide structure. The detailed synthetic pathway often employs reactions involving alkynyl Grignard reagents and azido compounds to construct the core structure of ML141 . Specific conditions such as temperature, solvents, and reaction times are critical for optimizing yield and purity.
The synthesis generally requires careful control of reaction conditions:
The molecular structure of ML141 features a pyrazole ring connected to a benzenesulfonamide moiety. The compound's three-dimensional conformation plays a crucial role in its interaction with Cdc42. The structural formula can be represented as follows:
The structure can be visualized using chemical drawing software or databases such as PubChem, where it is identified by its unique InChI Key: QBNZBMVRFYREHK-UHFFFAOYSA-N .
ML141 primarily acts through non-competitive inhibition of Cdc42 GTPase activity. Inhibition occurs when ML141 binds to an allosteric site on Cdc42, altering its conformation and preventing the activation of downstream signaling pathways associated with cell migration and proliferation .
The compound's efficacy can be quantified using assays that measure GTP-bound Cdc42 levels in cellular lysates. For example, pull-down assays utilizing GST-PAK1 can be employed to assess the inhibition potency of ML141 against Cdc42 in vitro .
ML141 inhibits Cdc42 by binding to an allosteric site distinct from the nucleotide-binding pocket. This interaction disrupts the normal cycling between active (GTP-bound) and inactive (GDP-bound) states of Cdc42. As a result, downstream signaling cascades that promote cellular processes such as migration, adhesion, and cytoskeletal rearrangement are inhibited .
Research indicates that inhibition of Cdc42 by ML141 affects pathways involving:
ML141 is characterized as a yellow-white solid with high solubility in dimethyl sulfoxide. It should be stored at +4°C to maintain stability over time .
Key chemical properties include:
ML141 has been employed in numerous studies focusing on:
ML141 (CID-2950007) is a potent, cell-permeable inhibitor that targets Cdc42 GTPase through a unique allosteric mechanism. Unlike competitive inhibitors that bind the GTP-active site, ML141 binds a hydrophobic pocket adjacent to the Switch I and II regulatory regions of Cdc42. This binding induces conformational changes that destabilize nucleotide affinity, specifically accelerating GTP dissociation and locking Cdc42 in an inactive, nucleotide-free state [1] [8]. Biochemical assays demonstrate that ML141 reduces GTP binding to nucleotide-depleted wild-type Cdc42 with an IC₅₀ of 200 nM, while inhibiting GTPγS binding in activated Cdc42 mutants (Q61L) with an IC₅₀ of 5.4 µM [1] [4]. The non-competitive nature of this inhibition is evidenced by unchanged Michaelis constants (Kₘ) for GTP, alongside reduced maximal reaction velocities (Vₘₐₓ) in enzymatic assays [1] [2].
Table 1: Inhibition Kinetics of ML141 on Cdc42 Isoforms
Cdc42 Variant | Assay Conditions | IC₅₀ |
---|---|---|
Wild-type (nucleotide-depleted) | Mg²⁺, 1 nM GTP | 0.2 µM |
Wild-type | 1 mM EDTA, 100 nM BODIPY-FL-GTP | 2.6 µM |
Q61L Activated Mutant | 1 mM EDTA, 100 nM BODIPY-FL-GTP | 5.4 µM |
The structural specificity of ML141 arises from its trisubstituted dihydropyrazolyl scaffold, which engages a shallow cleft near Cdc42's α5-helix and β-sheet core. X-ray crystallography and mutagenesis studies reveal that ML141 binding disrupts:
This mechanism is reversible and kinetics-driven, as ML141 binds pre-formed GTP-Cdc42 complexes to induce nucleotide ejection [8]. The inhibitor’s efficacy persists across diverse redox and pH conditions, underscoring its utility in cellular assays [4] [6].
Table 2: Structural Elements Disrupted by ML141 Binding
Structural Domain | Functional Role | Impact of ML141 |
---|---|---|
Switch I region | GTP hydrolysis, effector binding | Reduced flexibility, impaired PAK-PBD recruitment |
α5-helix | Guanine nucleotide stabilization | Destabilized Mg²⁺ coordination |
β-sheet core | Structural integrity | Induced semi-open conformation |
ML141 exhibits exceptional selectivity for Cdc42 over related GTPases, a key attribute validated through multiplexed flow cytometry and biochemical assays. At concentrations up to 100 µM, ML141 shows no appreciable inhibition of:
Functional cellular assays confirm this specificity:
The selectivity arises from structural divergence in the allosteric pocket, particularly residues Phe56 and Arg66 in Cdc42, which are not conserved in Rac1 or Rab GTPases [1].
Table 3: Selectivity Profile of ML141 Across Rho GTPases
GTPase | IC₅₀ (µM) | Cellular Function Tested | Inhibition by ML141 |
---|---|---|---|
Cdc42 | 0.2–5.4 | Filopodia formation, PAK-PBD binding | Potent inhibition |
Rac1 | >100 | Lamellipodia formation | No effect |
Rab2/Rab7 | >100 | Vesicular trafficking | No effect |
RhoA | >100 | Stress fiber formation | No effect |
Table 4: Compound Identifiers for ML141
Identifier | Designation |
---|---|
IUPAC Name | 4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
CAS No. | 71203-35-5 |
PubChem CID | 2950007 |
Molecular Formula | C₂₂H₂₁N₃O₃S |
Molecular Weight | 407.49 g/mol |
Synonyms | CID-2950007 |
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